molecular formula C12H13BrN2OS B2500150 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide CAS No. 1241245-73-7

2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide

Cat. No. B2500150
CAS RN: 1241245-73-7
M. Wt: 313.21
InChI Key: BLJXBRWFKOGZDS-UHFFFAOYSA-N
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Description

2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide, also known as BMS-986142, is a small molecule inhibitor that is currently being studied for its potential therapeutic use in treating autoimmune diseases such as rheumatoid arthritis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide binds to the active site of BTK and inhibits its activity, thereby preventing the activation of downstream signaling pathways that lead to the production of inflammatory cytokines. This mechanism of action is similar to that of other BTK inhibitors such as ibrutinib, but this compound has been shown to be more selective for BTK and less likely to cause off-target effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce the production of inflammatory cytokines such as TNF-alpha, IL-6, and IL-17, and to suppress the activation of B cells and other immune cells. These effects have been observed in animal models of rheumatoid arthritis, lupus, and other autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide is its high selectivity for BTK, which reduces the likelihood of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer in preclinical and clinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are several potential future directions for the study of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide. One direction is to further investigate its efficacy and safety in clinical trials for rheumatoid arthritis and other autoimmune diseases. Another direction is to explore its potential use in combination with other immunomodulatory agents, such as biologics or small molecule inhibitors of other signaling pathways. Additionally, further studies may be needed to elucidate the long-term safety and efficacy of this compound in different patient populations.

Synthesis Methods

The synthesis of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide involves several steps, starting with the reaction between 4-bromo-2-methylphenyl magnesium bromide and chloroacetyl chloride to form 2-chloro-4-bromo-2-methylacetophenone. This intermediate is then reacted with thiourea to form the thioamide, which is subsequently reacted with cyanomethyl magnesium bromide to form this compound.

Scientific Research Applications

2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide has been shown to be a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of B cells and other immune cells. By inhibiting BTK, this compound can suppress the activation of these cells and reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

2-(4-bromo-2-methylphenyl)sulfanyl-N-(cyanomethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-9-7-10(13)3-4-11(9)17-8-12(16)15(2)6-5-14/h3-4,7H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJXBRWFKOGZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)SCC(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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